

(S)-(+)-2-Aminobutane CAS number 513-49-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-(+)-2-Aminobutane

Cat. No.: B7771327

[Get Quote](#)

An In-depth Technical Guide to **(S)-(+)-2-Aminobutane** (CAS: 513-49-5)

Introduction

(S)-(+)-2-Aminobutane, also identified by its CAS number 513-49-5, is a chiral primary amine that serves as a critical building block in organic and medicinal chemistry.^{[1][2]} As a colorless to light yellow liquid with a characteristic fishy, ammoniacal odor, it is the (S)-enantiomer of sec-butylamine.^{[2][3]} Its importance lies in its application as a chiral intermediate for the synthesis of enantiopure active pharmaceutical ingredients (APIs), agrochemicals, and other functional materials.^{[1][2]} The stereochemistry of **(S)-(+)-2-aminobutane** is crucial, as the biological activity and pharmacokinetic profiles of resulting drug molecules are often dependent on the specific enantiomer used.^[2] This guide provides a comprehensive technical overview of its properties, synthesis, analytical characterization, and applications for researchers, scientists, and drug development professionals.

Compound Identification

A clear identification of **(S)-(+)-2-Aminobutane** is fundamental for its application in regulated industries. Key identifiers are summarized below.

Identifier	Value
CAS Number	513-49-5 [4]
IUPAC Name	(2S)-butan-2-amine [2]
Synonyms	(S)-(+)-sec-Butylamine, (S)-2-Butylamine, d-sec-Butylamine [4] [5]
Molecular Formula	C ₄ H ₁₁ N [4]
Molecular Weight	73.14 g/mol [4]
InChI Key	BHRZNVHARXXAHW-BYPYZUCNSA-N [2]
Canonical SMILES	CCC(C)N [2]
Isomeric SMILES	CC--INVALID-LINK--N [2]

Physicochemical Properties

The physical and chemical properties of **(S)-(+)-2-Aminobutane** are essential for designing synthetic routes, purification protocols, and ensuring safe handling.

Property	Value
Appearance	Colorless to light yellow liquid [3] [4]
Melting Point	-104 °C [4]
Boiling Point	63 °C (lit.) [4] [5]
Density	0.731 g/mL at 25 °C (lit.) [4] [5]
Refractive Index (n _{20/D})	1.393 (lit.) [4] [5]
Optical Rotation ([α] _{19/D})	+7.5° (neat) [2] [5]
pKa	10.74 ± 0.10 (Predicted) [4]
Water Solubility	Fully miscible [4] [5]
Flash Point	-3 °F [4]

Synthesis and Manufacturing

The synthesis of enantiomerically pure **(S)-(+)-2-aminobutane** can be achieved through several routes, including classical resolution of the racemate or asymmetric synthesis. A prominent modern approach involves biocatalysis, which offers high enantioselectivity.

Biocatalytic Synthesis via Transamination

A highly effective method for producing **(S)-(+)-2-aminobutane** is through the kinetic resolution of racemic 2-aminobutane using an ω -transaminase (ω -TA).^[6]

Experimental Protocol: Biocatalytic Kinetic Resolution This protocol is a generalized representation based on published biocatalytic methods.^{[6][7]}

- Enzyme Preparation: An ω -transaminase from *Sinirhodobacter hungdaonensis* (ShdTA) or a similar (S)-selective transaminase is expressed and prepared as a whole-cell catalyst or a purified enzyme solution.^[6]
- Reaction Setup: A reaction vessel is charged with a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).
- Substrate Addition: Racemic 2-aminobutane (sec-butylamine) is added to the vessel to a high concentration (e.g., 800 mM).^[6] Pyruvate is added as the amino acceptor.^[6]
- Catalysis: The prepared ω -TA catalyst is introduced to the mixture. The reaction is agitated at a controlled temperature (e.g., 30-40 °C) for a specified duration until approximately 50% conversion is achieved.
- Reaction Quenching & Product Isolation: The reaction is stopped by altering the pH or by centrifugation to remove the catalyst. The unreacted **(S)-(+)-2-aminobutane** is separated from the product (D-alanine) and the remaining reaction components.
- Purification: Due to the volatility of the amine, distillation is an effective purification method. The pH of the solution is raised to deprotonate the amine, followed by fractional distillation to isolate pure **(S)-(+)-2-aminobutane**.^[7] The enantiomeric excess (ee) is confirmed using chiral HPLC.

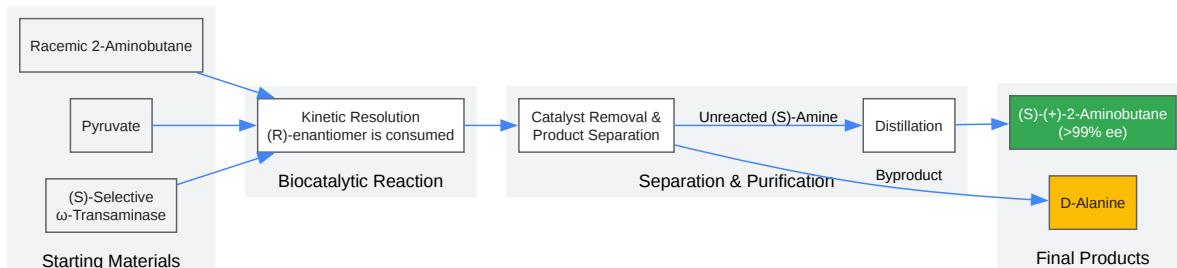


Diagram 1: Biocatalytic Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Diagram 1: Biocatalytic Synthesis Workflow

Chiral Resolution

The classical method for separating enantiomers of amines involves the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.

Resolution using L-(+)-Tartaric Acid

This method leverages the differential solubility of the diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid.^[8]

Experimental Protocol: Classical Resolution This protocol is a generalized representation of the classical resolution method.^[8]

- **Salt Formation:** Racemic 2-aminobutane is dissolved in a suitable solvent, such as aqueous ethanol. An equimolar amount of L-(+)-tartaric acid, dissolved in the same solvent, is slowly added to the amine solution with stirring.
- **Fractional Crystallization:** The resulting solution containing the two diastereomeric salts—((S)-amine)-(L-tartrate) and ((R)-amine)-(L-tartrate)—is allowed to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution.

- Isolation of Diastereomer: The crystals are collected by filtration. The crystallization process may be repeated several times to achieve high diastereomeric purity.[8]
- Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water, and a strong base (e.g., NaOH) is added to raise the pH and deprotonate the amine.
- Extraction and Purification: The liberated free **(S)-(+)2-aminobutane** is extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed. The final product is purified by distillation.

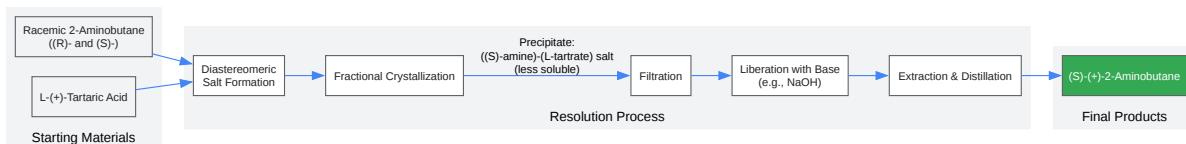


Diagram 2: Classical Chiral Resolution Workflow

[Click to download full resolution via product page](#)

Caption: Diagram 2: Classical Chiral Resolution Workflow

Analytical and Spectroscopic Characterization

Structural confirmation and purity analysis are performed using standard spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methyl group attached to the chiral center (a doublet), the methine proton at the chiral center (a multiplet), and the amine protons (a broad singlet).

- ^{13}C NMR: The carbon NMR spectrum should exhibit four distinct signals, one for each unique carbon atom in the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands. Key peaks include N-H stretching for the primary amine (typically two bands in the 3300-3500 cm^{-1} region), C-H stretching (around 2850-2970 cm^{-1}), and N-H bending (around 1590-1650 cm^{-1}).
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show a molecular ion (M^+) peak at $\text{m/z} = 73$. Common fragmentation patterns for alkylamines would include the loss of an ethyl group ($\text{m/z} = 44$) or a methyl group ($\text{m/z} = 58$).
- Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for determining the enantiomeric purity or enantiomeric excess (ee) of the sample. The compound is passed through a chiral stationary phase, which allows for the separation and quantification of the (S) and (R) enantiomers.

Applications in Research and Drug Development

(S)-(+)-2-Aminobutane is a valuable chiral building block primarily because its enantiomers can exhibit different pharmacological and toxicological properties when incorporated into a larger molecule.[\[2\]](#)

- Pharmaceutical Intermediates: It is a key starting material for synthesizing chiral drugs, including certain antidepressants, anticonvulsants, and antiparkinsonian agents.[\[2\]](#)
- Asymmetric Synthesis: It can be used as a chiral auxiliary or reagent to induce stereoselectivity in chemical reactions.[\[1\]](#)
- Agrochemicals: The compound serves as an intermediate in the production of specific pesticides and herbicides where chirality influences efficacy and environmental impact.[\[2\]\[9\]](#)

The core value of using an enantiopure building block like **(S)-(+)-2-aminobutane** is to produce a single-enantiomer drug. This targeted approach can lead to improved therapeutic efficacy, a better safety profile by eliminating side effects associated with the unwanted enantiomer, and a more specific interaction with biological targets like enzymes or receptors.

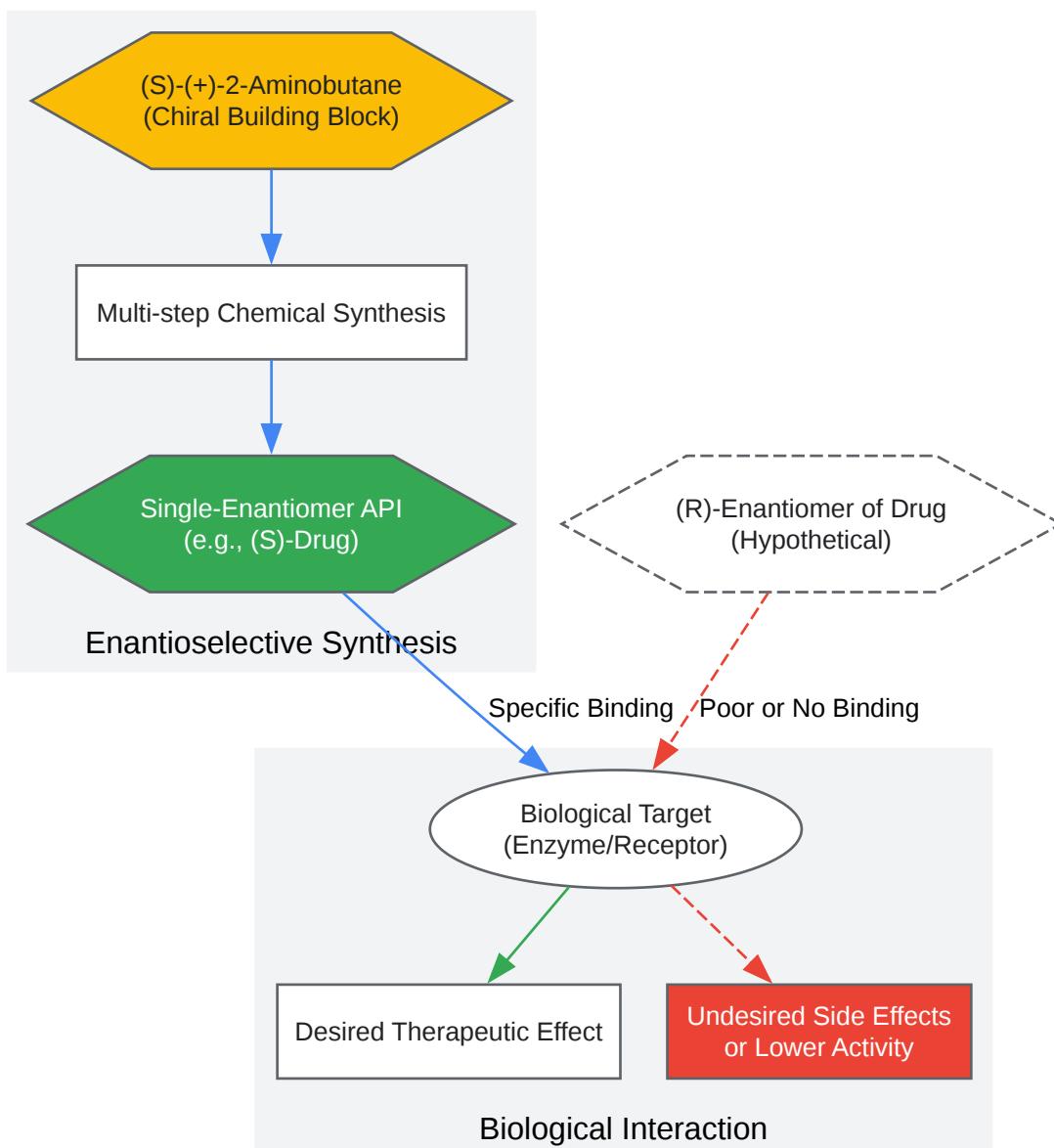


Diagram 3: Role as a Chiral Building Block

[Click to download full resolution via product page](#)

Caption: Diagram 3: Role as a Chiral Building Block

Safety and Handling

(S)-(+)-2-Aminobutane is a hazardous chemical and requires strict safety protocols. It is flammable, corrosive, and harmful if inhaled or swallowed.

Hazard Type	GHS Information
Hazard Codes	F, C, N, F+[4][5]
Pictograms	GHS02 (Flammable), GHS05 (Corrosive), GHS07 (Exclamation Mark), GHS09 (Environmental Hazard)[10]
Signal Word	Danger[10]
Risk Statements	R11 (Highly flammable), R34/35 (Causes burns/severe burns), R20/22 (Harmful by inhalation and if swallowed), R50 (Very toxic to aquatic organisms)[4][5][11]
Safety Statements	S9 (Keep container in a well-ventilated place), S16 (Keep away from sources of ignition), S26 (In case of contact with eyes, rinse immediately), S28 (After contact with skin, wash immediately), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection), S45 (In case of accident or if you feel unwell, seek medical advice), S61 (Avoid release to the environment)[4][5][11]

- Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated flammables area, away from sources of ignition and incompatible materials.[4] The compound is air-sensitive.[4][5]
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Conclusion

(S)-(+)-2-Aminobutane (CAS 513-49-5) is a foundational chiral amine with significant value in the pharmaceutical and chemical industries. Its utility as an enantiopure building block enables the development of stereochemically defined molecules, leading to drugs and other products with enhanced specificity and safety. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical profiles is essential for its effective and safe application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Buy (S)-(+)-2-Aminobutane | 513-49-5 [smolecule.com]
- 3. (S)-(+)-2-Aminobutane | 513-49-5 [chemicalbook.com]
- 4. Cas 513-49-5,(S)-(+)-2-Aminobutane | lookchem [lookchem.com]
- 5. 513-49-5 CAS MSDS ((S)-(+)-2-Aminobutane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. electronicsandbooks.com [electronicsandbooks.com]
- 9. 2-Butanamine [chembk.com]
- 10. sec-Butylamine - Wikipedia [en.wikipedia.org]
- 11. chembk.com [chembk.com]
- To cite this document: BenchChem. [(S)-(+)-2-Aminobutane CAS number 513-49-5]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7771327#s-2-aminobutane-cas-number-513-49-5>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com